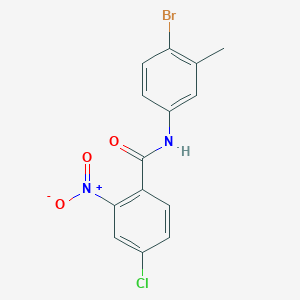![molecular formula C27H25N3O3 B11030307 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11030307.png)
3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジメトキシフェニル)-2-メチル-8-[(E)-2-フェニルビニル]-8,9-ジヒドロピラゾロ[1,5-a]キナゾリン-6(7H)-オンは、複数の官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
3-(3,4-ジメトキシフェニル)-2-メチル-8-[(E)-2-フェニルビニル]-8,9-ジヒドロピラゾロ[1,5-a]キナゾリン-6(7H)-オンの合成は、通常、容易に入手可能な前駆体から出発して、複数のステップを伴います。主なステップには、以下が含まれます。
ピラゾロキナゾリンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ジメトキシフェニル基の導入: このステップは、多くの場合、求電子置換反応を伴います。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用やグリーンケミストリーの原則などが含まれる可能性があります。
化学反応解析
反応の種類
3-(3,4-ジメトキシフェニル)-2-メチル-8-[(E)-2-フェニルビニル]-8,9-ジヒドロピラゾロ[1,5-a]キナゾリン-6(7H)-オンは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: 還元は、水素化または金属水素化物を使用して達成できます。
置換: 特に芳香環において、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム、または水素化アルミニウムリチウム。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい反応機構と経路を探求することができます。
生物学
生物学的研究では、3-(3,4-ジメトキシフェニル)-2-メチル-8-[(E)-2-フェニルビニル]-8,9-ジヒドロピラゾロ[1,5-a]キナゾリン-6(7H)-オンは、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究される可能性があります。
医学
医学では、この化合物は、その潜在的な治療的特性について調査される可能性があります。その構造は、特定の生物学的標的と相互作用する可能性を示唆しており、薬物開発の候補となります。
産業
産業では、この化合物は、新しい材料の開発や、さまざまな化学プロセスにおける触媒として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
3-(3,4-ジメトキシフェニル)-2-メチル-8-[(E)-2-フェニルビニル]-8,9-ジヒドロピラゾロ[1,5-a]キナゾリン-6(7H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、生物学的経路を調節し、さまざまな効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
3,4-ジメトキシケイ皮酸: ジメトキシフェニル基を共有していますが、ピラゾロキナゾリンコアがありません。
N-(2-(3,4-ジメトキシフェニル)エチル)-2-メチル-6-フェニルチエノ(2,3-d)ピリミジン-4-アミン: ジメトキシフェニル基を持つ点で似ていますが、コア構造が異なります。
独自性
3-(3,4-ジメトキシフェニル)-2-メチル-8-[(E)-2-フェニルビニル]-8,9-ジヒドロピラゾロ[1,5-a]キナゾリン-6(7H)-オンの独自性は、官能基の組み合わせと、それに起因する化学的特性にあります。これは、研究や産業におけるさまざまな用途に適した多用途な化合物です。
類似化合物との比較
Similar Compounds
3,4-Dimethoxycinnamic Acid: Shares the dimethoxyphenyl group but lacks the pyrazoloquinazoline core.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar in having a dimethoxyphenyl group but differs in the core structure.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C27H25N3O3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C27H25N3O3/c1-17-26(20-11-12-24(32-2)25(15-20)33-3)27-28-16-21-22(30(27)29-17)13-19(14-23(21)31)10-9-18-7-5-4-6-8-18/h4-12,15-16,19H,13-14H2,1-3H3/b10-9+ |
InChIキー |
PJRXAJNPOJWVBX-MDZDMXLPSA-N |
異性体SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)/C=C/C5=CC=CC=C5 |
正規SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetramethyl 3',7',7'-trimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11030248.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11030249.png)
![Tetramethyl 7'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030252.png)
![methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11030257.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11030258.png)
![3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B11030266.png)
![3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11030283.png)
![4-chloro-N-(3-chloro-2-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11030287.png)
![ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030295.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11030297.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11030299.png)

![2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide](/img/structure/B11030316.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11030320.png)
